2-(Propylamino)-p-propionotoluidide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(propylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-7-5-10(2)6-8-12/h5-8,11,14H,4,9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVLBLGVVXVVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744961-76-0 | |
| Record name | 2-(Propylamino)-p-propionotoluidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744961760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(PROPYLAMINO)-P-PROPIONOTOLUIDIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU85595T1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 2 Propylamino P Propionotoluidide
De Novo Synthesis Pathways for 2-(Propylamino)-p-propionotoluidide
The creation of this compound from fundamental chemical units is a well-defined process that involves sequential amidation and amination reactions. The selection of precursors and optimization of reaction conditions are critical for achieving high yields and purity.
The synthesis typically commences with the selection of appropriate starting materials. The foundational precursor is p-toluidine (B81030), an aromatic amine. This compound undergoes an amidation reaction with a halopropionyl halide, such as 2-bromopropionyl bromide or 2-chloropropionyl chloride. newdrugapprovals.orggoogle.com This reaction forms a crucial intermediate, a 2-halo-N-(4-methylphenyl)propanamide. newdrugapprovals.org For instance, reacting o-toluidine (B26562) with 2-chloropropionyl chloride in the presence of a base like potassium carbonate in acetone (B3395972) yields the N-(2-methylphenyl)-2-chloropropanamide intermediate. google.comgoogle.com This step establishes the amide bond and introduces the propionyl group with a halogen atom that serves as a leaving group for the subsequent reaction.
Following the creation of the halo-amide intermediate, the next key transformation is an amination reaction. This step introduces the propylamino group to the molecule. The intermediate, for example, 2-bromo-N-(p-tolyl)propanamide, is reacted with propylamine (B44156). newdrugapprovals.org The nitrogen atom of propylamine acts as a nucleophile, displacing the halogen atom (e.g., bromine or chlorine) on the α-carbon of the propionyl group. newdrugapprovals.orgresearchgate.net This nucleophilic substitution reaction results in the formation of the final product, this compound. This two-step sequence is a common strategy for constructing amino amide compounds. amazonaws.com
Achieving high yields in the synthesis of this compound requires careful optimization of various reaction parameters. beilstein-journals.org For the initial amidation step, conditions such as an ice-water bath during the addition of 2-chloropropionyl chloride to a solution of toluidine and a base (e.g., potassium carbonate or sodium carbonate) in acetone are employed to control the reaction's exothermicity. google.comgoogle.com The reaction may then proceed at room temperature for several hours. google.com
For the subsequent amination step, the reaction is often carried out under reflux conditions, with temperatures ranging from 70 to 110 °C for 12 to 14 hours. google.comgoogle.com The choice of solvent is also critical, with acetone or toluene (B28343) being common options. google.comgoogle.com The molar ratio of the reactants is another key variable; for instance, a molar ratio of the intermediate to propylamine of 1:2 to 1:4 is often used. google.com In some cases, advanced catalytic methods like hydrogen borrowing, which uses alcohols as alkylating agents and produces water as the only byproduct, are being explored for N-alkylation of amines and amides to improve atom economy and reduce waste. researchgate.netresearchgate.net Machine learning and automated systems are also emerging as powerful tools for rapidly optimizing reaction conditions, including catalysts, solvents, and temperature, for various chemical transformations including C-N bond formations. nih.govbeilstein-journals.orgchimia.ch
| Reaction Step | Parameter | Typical Conditions | Source |
|---|---|---|---|
| Amidation | Temperature | Ice-bath cooling, then 20-30 °C | google.comgoogle.com |
| Solvent | Acetone | google.comgoogle.com | |
| Base | Potassium Carbonate / Sodium Carbonate | google.comgoogle.com | |
| Amination | Temperature | 70-110 °C (Reflux) | google.comgoogle.com |
| Solvent | Acetone or Toluene | google.comgoogle.com | |
| Reactant Ratio | 1:2 to 1:4 (Intermediate:Propylamine) | google.com |
The structure of this compound contains a chiral center at the α-carbon of the propionamide (B166681) moiety. ontosight.aioup.com This means the compound can exist as two non-superimposable mirror images, known as enantiomers ((R) and (S) forms). The biological activity and toxicity of such chiral molecules can differ significantly between enantiomers. mdpi.com Therefore, controlling the stereochemistry during synthesis to produce a single, pure enantiomer (a process known as stereoselective synthesis) is of great importance. ub.edursc.org
Achieving high enantiomeric purity often involves using chiral starting materials or chiral catalysts. nih.govchemistryviews.org For related amino-amide local anesthetics like ropivacaine, the synthesis starts with an enantiomerically pure precursor, such as the S-enantiomer of an amino acid derivative, to ensure the final product has the desired stereochemistry. amazonaws.comoup.com While traditional N-alkylation methods using alkyl halides can sometimes lead to racemization (formation of an equal mixture of both enantiomers), newer catalytic methods, such as those employing ruthenium or iridium catalysts for N-alkylation with alcohols, have shown excellent retention of stereochemical integrity. nih.gov The development of predictive models using machine learning is also an emerging area to help anticipate and optimize for stereoselectivity in chemical reactions. chimia.chrsc.org
Preparation of Salt Forms for Research Applications: Hydrochloride Derivatization
The free base form of this compound can be converted into a salt form to improve its stability, solubility, and handling properties for research purposes. The most common salt form is the hydrochloride (HCl) salt. simsonpharma.comspectrumrx.com
The preparation of the hydrochloride salt is typically achieved by dissolving the synthesized crude free base in a suitable organic solvent, such as ethyl acetate (B1210297) or acetone. google.comgoogle.com Concentrated hydrochloric acid is then added to the solution to adjust the pH to a highly acidic range, typically between 1 and 3. google.comgoogle.com This protonates the basic nitrogen atom of the propylamino group, leading to the formation of the hydrochloride salt, which then precipitates out of the solution and can be isolated. spectrumrx.com The resulting crystalline solid is generally more stable and readily soluble in water compared to the free base. newdrugapprovals.org The product can be further purified by recrystallization from solvents like ethanol (B145695) and isopropyl ether. newdrugapprovals.org
Investigation of Impurity Formation in this compound Synthesis
During the synthesis of any chemical compound, the formation of impurities through side reactions or from unreacted starting materials is a significant concern. researchgate.netlcms.cz For this compound, which is also known as a prilocaine-related compound, impurities can arise from several sources. ontosight.aipharmaffiliates.com
Potential impurities can include:
Starting Materials: Unreacted p-toluidine or the halopropionyl halide.
Intermediates: Residual amounts of the 2-halo-N-(4-methylphenyl)propanamide intermediate. researchgate.net
Overalkylation Products: The reaction of the desired product with the alkylating agent can sometimes lead to the formation of overalkylated byproducts. researchgate.net
Side-Reaction Products: Other unintended reactions can occur, leading to structurally related impurities.
Identification of Related Compounds and By-products
The synthesis of this compound can result in the formation of several related compounds and by-products. These substances can arise from side reactions or incomplete reactions during the manufacturing process. The identification and quantification of these impurities are crucial for ensuring the quality and purity of the final product.
One of the primary impurities is N-(2-methylphenyl)-2-(propylamino)propanamide, also known as Prilocaine (B1678100) related compound B or Prilocaine impurity E. ontosight.ai This compound has the same molecular formula (C13H20N2O) and molecular weight (220.31 g/mol ) as this compound. ontosight.ai Its presence is significant enough to be specifically mentioned in regulatory guidelines like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). ontosight.ai
Other identified related compounds and potential by-products include:
o-Toluidine : A starting material in one of the common synthetic routes. newdrugapprovals.org
2-Bromopropionyl bromide : A reagent used in the synthesis. newdrugapprovals.org
Bromopropionyltoluidide : An intermediate formed during the synthesis. newdrugapprovals.org
2-Desmethyl 4-Methyl Prilocaine : An impurity available as a research chemical. coompo.com
Prilocaine Impurity D HCl : Chemically known as 2-(propylamino)-N-(m-tolyl)propanamide hydrochloride. cymitquimica.com
Advanced analytical techniques are employed to detect, identify, and quantify these impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods used for this purpose. ontosight.ai
Table 1: Identified Related Compounds and By-products
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role/Type |
| N-(2-methylphenyl)-2-(propylamino)propanamide | C13H20N2O | 220.31 | Isomeric Impurity |
| o-Toluidine | C7H9N | 107.15 | Starting Material |
| 2-Bromopropionyl bromide | C3H4Br2O | 215.87 | Reagent |
| Bromopropionyltoluidide | C10H12BrNO | 242.11 | Intermediate |
| 2-Desmethyl 4-Methyl Prilocaine | C13H20N2O | 220.31 | Impurity |
| 2-(Propylamino)-N-(m-tolyl)propanamide hydrochloride | C13H21ClN2O | 256.77 | Impurity |
Strategies for Purification and Isolation of Highly Pure this compound
Achieving a high degree of purity for this compound is essential for its intended applications. Various purification and isolation strategies are employed to remove the by-products and related compounds identified during synthesis.
One common method involves crystallization . The crude product can be dissolved in a suitable solvent, such as a mixture of ethanol and isopropyl ether, and allowed to crystallize. newdrugapprovals.org This process separates the desired compound from soluble impurities. A Chinese patent describes a method involving dissolving the crude product in ethyl acetate or acetone and then adjusting the pH to 1-3 with concentrated hydrochloric acid to facilitate salification and purification. google.com Recrystallization from acetone is also mentioned as a potential purification step. google.com
Chromatographic techniques are also pivotal in obtaining highly pure this compound. High-Performance Liquid Chromatography (HPLC) is not only used for analysis but can also be scaled up for preparative purification to separate closely related impurities.
Extraction is another key step. After the reaction, the product mixture can be subjected to a series of extraction steps to remove unreacted starting materials and water-soluble by-products. The use of a liquid-liquid separator has been mentioned in the context of flow synthesis, which can be adapted for batch processes as well. tn-sanso.co.jp
Finally, drying under controlled conditions is necessary to remove residual solvents and moisture. The final product is often a white crystalline powder. dokumen.pub The melting point of the purified compound is reported to be between 37-38°C, and its hydrochloride salt has a melting point of 167-168°C. newdrugapprovals.org
Table 2: Purification and Isolation Techniques
| Technique | Description |
| Crystallization | Separation of the compound from impurities based on differences in solubility. Solvents like ethanol/isopropyl ether or acetone are used. newdrugapprovals.orggoogle.com |
| Chromatographic Methods | Techniques like HPLC are used to separate compounds with high resolution based on their differential partitioning between a mobile and stationary phase. ontosight.ai |
| Extraction | Separation based on the differential solubility of the compound and impurities in two immiscible liquid phases. |
| Salification | Conversion of the base into a salt (e.g., hydrochloride) to facilitate purification and enhance stability. google.com |
| Drying | Removal of residual solvents and moisture to obtain the final, pure compound. |
Derivatization and Analog Synthesis of this compound
The chemical structure of this compound offers several sites for modification to create derivatives and analogs for various research purposes, including structure-activity relationship (SAR) studies.
Modification of the Propylamino Group
The secondary amine of the propylamino group is a key site for derivatization. Secondary amines can undergo a variety of chemical transformations.
N-Alkylation/N-Arylation : The hydrogen on the nitrogen can be substituted with other alkyl or aryl groups. This can be achieved through reactions with alkyl halides or aryl halides under appropriate conditions.
Acylation : The secondary amine can be acylated using acyl chlorides or anhydrides to form N-acyl derivatives.
Sulfonylation : Reaction with sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride, can yield sulfonamides. nih.gov This type of derivatization is often used to introduce a chromophore for easier detection in HPLC analysis. nih.gov
Reaction with Isocyanates/Isothiocyanates : Phenyl isothiocyanate is a known reagent for derivatizing primary and secondary amines, forming thiourea (B124793) derivatives. scribd.com This can be useful for creating analogs with different hydrogen bonding capabilities.
Table 3: Potential Modifications of the Propylamino Group
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Alkyl halide (e.g., methyl iodide) | Tertiary amine |
| Acylation | Acyl chloride (e.g., acetyl chloride) | N-acyl derivative |
| Sulfonylation | 2-Naphthalenesulfonyl chloride | Sulfonamide |
| Reaction with Isothiocyanates | Phenyl isothiocyanate | Thiourea derivative |
Chemical Modifications on the Toluidide Moiety
The aromatic ring of the toluidide moiety is susceptible to electrophilic aromatic substitution reactions, although the existing substituents will direct the position of the new group. The amide group is a deactivating, ortho-, para-director, while the methyl group is an activating, ortho-, para-director. Their combined influence will determine the regioselectivity of the substitution.
Nitration : The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. libretexts.org The nitro group is a strong electron-withdrawing group and can serve as a handle for further transformations, such as reduction to an amino group.
Halogenation : Bromination or chlorination of the aromatic ring can be accomplished using bromine or chlorine in the presence of a Lewis acid catalyst. libretexts.org
Friedel-Crafts Alkylation/Acylation : These reactions allow for the introduction of alkyl or acyl groups onto the aromatic ring using an alkyl halide or acyl halide and a Lewis acid catalyst like aluminum trichloride. libretexts.org However, these reactions might be complicated by the presence of the deactivating amide group.
Sulfonation : The introduction of a sulfonic acid group can be achieved using fuming sulfuric acid. libretexts.org
It is important to note that the reaction conditions for these modifications must be carefully chosen to avoid unwanted side reactions with the other functional groups in the molecule.
Table 4: Potential Modifications on the Toluidide Moiety
| Reaction Type | Reagent | Potential Product |
| Nitration | Nitric acid, Sulfuric acid | Nitro-substituted analog |
| Halogenation | Bromine, Lewis acid | Bromo-substituted analog |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acyl-substituted analog |
| Sulfonation | Fuming sulfuric acid | Sulfonated analog |
Synthesis of Deuterated Analogs for Mechanistic Studies
Deuterium-labeled analogs of this compound are valuable tools for mechanistic studies, particularly in drug metabolism research to investigate the kinetic isotope effect.
The synthesis of deuterated compounds can be approached in two main ways: by using deuterated starting materials or by direct H-D exchange on the target molecule. princeton.edu
Using Deuterated Starting Materials : One of the most straightforward methods is to incorporate deuterium (B1214612) at specific positions by using deuterated precursors in the synthesis. For example, a deuterated version of o-toluidine or propylamine could be used in the synthetic route described previously. newdrugapprovals.org
H-D Exchange Reactions : Direct exchange of protons for deuterons on the final molecule can be achieved under certain conditions.
Aromatic H-D Exchange : The protons on the aromatic ring can be exchanged for deuterium using heavy water (D2O) under high temperature and pressure, often with a catalyst. tn-sanso.co.jp Flow synthesis methods using microwave technology have been developed to improve the efficiency of such reactions. tn-sanso.co.jp
Aliphatic H-D Exchange : Protons on the alkyl chains can also be exchanged, though this may require different catalytic systems, such as a Raney nickel catalyst in D2O. google.com
A photocatalytic method has been described for the N-methylation of amines using isotopic water and methanol, which could potentially be adapted for the synthesis of N-CD3 analogs of related compounds. nih.gov
The synthesis of deuterated analogs allows for the precise tracking of metabolic pathways and the elucidation of reaction mechanisms by observing the effect of the heavier isotope on reaction rates.
Table 5: Approaches for Synthesizing Deuterated Analogs
| Method | Description | Example |
| Deuterated Starting Materials | Incorporating deuterium by using isotopically labeled precursors in the synthesis. | Using deuterated o-toluidine or propylamine. |
| Aromatic H-D Exchange | Exchanging aromatic protons with deuterium using D2O, often with heat, pressure, and a catalyst. | Reacting this compound with D2O over a platinum catalyst. tn-sanso.co.jp |
| Aliphatic H-D Exchange | Exchanging aliphatic protons with deuterium using specific catalysts. | Using a Raney nickel catalyst in D2O. google.com |
| Photocatalytic Deuteration | Using light-driven reactions with deuterated sources to introduce deuterium. | Adaptation of methods for N-deuteromethylation. nih.gov |
Molecular and Mechanistic Investigations of 2 Propylamino P Propionotoluidide in Model Systems
Molecular Interactions with Biological Macromolecules (In Vitro/In Silico)
Prilocaine's pharmacological activity is rooted in its direct interactions with various biological macromolecules. These interactions have been characterized using a range of experimental and computational techniques.
In vitro receptor binding assays are fundamental tools for characterizing the affinity and specificity of a ligand for its receptor. nih.govsygnaturediscovery.com These assays, which include saturation and competitive binding studies, help determine key parameters like the equilibrium dissociation constant (Kd) and the 50% inhibitory concentration (IC50), which are measures of a ligand's binding affinity. nih.gov
Prilocaine's primary molecular target is the voltage-gated sodium channel, where it binds to the intracellular surface of the receptor protein. drugbank.comnih.gov This binding is a key determinant of its mechanism of action. Beyond its well-established interaction with sodium channels, research suggests that local anesthetics like prilocaine (B1678100) may also interact with other receptor systems. Studies have pointed towards interactions with G protein-coupled receptors (GPCRs). oup.commaastrichtuniversity.nl For instance, local anesthetics have been shown to inhibit signaling from M1 muscarinic receptors, a type of GPCR, in a non-competitive manner, suggesting a direct protein interaction. oup.com These interactions with GPCR signaling pathways are considered independent of the compound's effects on sodium channels and may explain some of its other biological activities observed in vitro. maastrichtuniversity.nl
Computational methods, such as molecular docking and molecular dynamics simulations, are also employed to model and predict the binding of ligands like prilocaine to their protein targets, providing insights into the specific amino acid residues involved in the interaction. mdpi.commpg.denih.govfrontiersin.org
The principal mechanism of action for 2-(propylamino)-p-propionotoluidide is the modulation of ion channels, most notably voltage-gated sodium channels. patsnap.comresearchgate.net By binding to these channels, prilocaine stabilizes the neuronal membrane. researchgate.netfda.gov
The interaction with sodium channels is state-dependent, meaning the drug binds with different affinities to the resting, open, and inactivated states of the channel. The unionized, lipid-soluble form of prilocaine crosses the neuronal membrane, and once inside the cell, the ionized form binds to a specific site on the intracellular portion of the sodium channel. researchgate.netnih.gov This binding blocks the influx of sodium ions, which is a critical step for the initiation and conduction of nerve impulses. patsnap.compatsnap.compharmacologyeducation.org This blockade is reversible; as the drug diffuses away from the cell, the function of the sodium channel is restored. drugbank.com
Below is a summary of the observed effects of this compound on various ion channels in model systems.
| Ion Channel | Model System | Observed Effect | Reference |
| Voltage-Gated Sodium (Na+) Channels | Neuronal membranes, Purkinje fibers | Reversible blockade of sodium influx, preventing action potential propagation. | drugbank.compatsnap.comresearchgate.netpatsnap.com |
| Potassium (K+) Channels | Oocytes | Blockade of G-protein-gated inwardly rectifying K+ channels. | oup.com |
| Calcium (Ca2+) Channels | Sensory neurons | Bupivacaine, a related local anesthetic, mobilizes intracellular calcium, suggesting a potential area for investigation with prilocaine. | oup.com |
In vitro studies have revealed that this compound can interact with and modulate the activity of several enzymes.
One notable interaction is the inhibition of Na,K-ATPase, an enzyme crucial for maintaining cellular ion gradients. medchemexpress.com Research has shown that prilocaine is a more potent inhibitor of Na,K-ATPase from LM cells (transformed fibroblasts) at 37°C compared to 25°C. medchemexpress.com
Furthermore, prilocaine has been investigated for its antioxidant potential. In a study using stimulated human leukocytes, prilocaine demonstrated a concentration-dependent inhibition of the generation of reactive oxygen and nitrogen species. researchgate.net The most significant inhibition was observed at a concentration of 1 mM. researchgate.net
It has also been noted that the intramuscular administration of prilocaine may lead to an increase in creatine (B1669601) phosphokinase levels, which could interfere with certain diagnostic tests. fda.gov The metabolism of prilocaine itself involves hydrolysis by amidases, yielding metabolites like ortho-toluidine, which has been shown to induce methemoglobin formation both in vitro and in vivo. fda.gov
The following table summarizes the in vitro enzymatic interactions of this compound.
| Enzyme | Model System | Observed Effect | Reference |
| Na,K-ATPase | Plasma membranes of LM cells | Inhibition | medchemexpress.com |
| Leukocyte enzymes generating reactive oxygen species | Isolated human leukocytes | Concentration-dependent inhibition | researchgate.net |
| Creatine Phosphokinase | Laboratory Test Interaction | Increased levels following intramuscular injection. | fda.gov |
| Amidases | Liver and Kidneys | Metabolic hydrolysis of prilocaine. | fda.gov |
Mechanistic Research on Cellular Responses (In Vitro/Cellular Models)
The effects of this compound at the cellular level have been explored in various in vitro models, focusing on its ability to cross cell membranes and influence intracellular processes.
The ability of this compound to exert its effects, particularly on intracellular targets like the sodium channel, is contingent on its capacity to permeate cell membranes. As an amphipathic molecule, its uncharged, base form can readily diffuse across the lipid bilayer of cell membranes. researchgate.netnih.gov
Studies using model hydrophobic membranes, such as silicone, have been employed to understand its fundamental permeation characteristics. nih.gov These investigations have shown that factors like the formation of a eutectic mixture with other local anesthetics can enhance the diffusivity and permeation of prilocaine. nih.gov The pH of the surrounding environment also significantly influences its permeation, as it dictates the ratio of the ionized to the unionized form. nih.gov
The kinetics of prilocaine's interaction with model membranes have been studied using techniques like stopped-flow fluorescence. These studies have measured the rates of both adsorption to the membrane surface and the subsequent permeation through the lipid bilayer into the intra-vesicular space of unilamellar vesicles. scirp.org Furthermore, various drug delivery systems, such as solid lipid nanoparticles and nanostructured lipid carriers, have been shown in vitro to enhance the skin permeation of prilocaine compared to a free solution of the drug. nih.gov
The following table presents findings from various studies on the membrane permeation of this compound.
| Model System | Key Findings | Reference |
| Silicone hydrophobic membrane | Permeation is enhanced when part of a eutectic mixture. | nih.gov |
| Liposomal membranes | Interacts with lipid bilayers to increase membrane fluidity. | nih.gov |
| Unilamellar vesicles (DPPC) | The permeation rate of the protonated form is slower than the neutral form. | scirp.org |
| Ex vivo pig ear skin | Permeation can be quantified using Franz diffusion cells and other ex vivo models. | sci-hub.se |
| Mouse BALB/c-3T3 cells | Nanoparticulate systems (SLNs and NLCs) show enhanced ex vivo skin permeation. | nih.gov |
Beyond its primary role as an ion channel modulator, this compound has been shown to influence various cellular signaling pathways in non-clinical, in vitro settings. These effects are often observed at concentrations that may be relevant in specific localized contexts.
A significant area of research has been its effect on cell viability and apoptosis. Studies have demonstrated that prilocaine can induce apoptosis in a dose- and time-dependent manner in various cell lines, including human endometrial adenocarcinoma cells (Ishikawa cells) and osteoblastic cells. clinmedkaz.orgclinmedkaz.org In Ishikawa cells, prilocaine was found to have a potent apoptotic effect even at low concentrations. clinmedkaz.org In osteoblastic cells, the apoptotic activity was suggested to occur via transcriptional regulation mechanisms. clinmedkaz.org
Prilocaine has also been shown to modulate inflammatory signaling pathways. In cultured human retinal pigment epithelial cells (ARPE-19), prilocaine toxicity led to a significant increase in the levels of NF-κB p65 and phosphorylated AKT, as well as an increase in inflammatory mediators like IL-6 and nitric oxide synthase-2 (NOS2). researchgate.net Conversely, in a model of prilocaine-induced neurotoxicity, pretreatment with thymoquinone (B1682898) was found to down-regulate the expression of cyclooxygenase (COX)-2 and tumor necrosis factor (TNF)-α through the NF-κB signaling pathway in brain tissue. nih.gov
The table below summarizes the influence of this compound on various cellular signaling pathways in different cell models.
| Cell Line/Model System | Signaling Pathway | Observed Effect | Reference |
| Human Endometrial Adenocarcinoma (Ishikawa) Cells | Apoptosis | Induction of apoptosis in a dose-dependent manner. | clinmedkaz.orgclinmedkaz.org |
| Human Osteoblastic (Saos-2, MG63) and Mouse Osteoblastic (MC3T3-E1) Cells | Apoptosis | Induction of apoptosis, possibly through transcriptional regulation. | clinmedkaz.orgresearchgate.net |
| Human Retinal Pigment Epithelial (ARPE-19) Cells | NF-κB and AKT signaling | Increased levels of NF-κB p65 and phosphorylated AKT. | researchgate.net |
| Rat Brain Tissue (in vivo model of toxicity) | NF-κB signaling | Down-regulation of COX-2 and TNF-α expression. | nih.gov |
Advanced Analytical Research Methods for 2 Propylamino P Propionotoluidide Characterization
Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(Propylamino)-p-propionotoluidide and assessing its purity. These techniques provide detailed information about the compound's atomic connectivity, functional groups, and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns for both ¹H and ¹³C nuclei can be predicted based on the known structure and data from analogous compounds. organicchemistrydata.orgmdpi.com
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic protons on the p-tolyl group are expected to appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm) due to their ortho and meta positions relative to the amide linkage. The methyl group on the aromatic ring would produce a singlet around δ 2.3 ppm. The protons of the propyl group and the propanamide backbone would resonate in the aliphatic region (δ 0.9-3.5 ppm), with their multiplicity dictated by spin-spin coupling with adjacent protons, following the n+1 rule. spectroscopyonline.com For instance, the terminal methyl of the propyl group would be a triplet, while the methine proton (CH) adjacent to the nitrogen and carbonyl group would likely be a quartet.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom. youtube.com The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 170-175 ppm. The carbons of the aromatic ring would appear between δ 120-140 ppm. The aliphatic carbons of the propylamino and propanamide moieties would be found in the upfield region (δ 10-60 ppm). chemicalbook.com Quaternary carbons, such as the aromatic carbon bonded to the nitrogen (C1') and the methyl-substituted carbon (C4'), generally show signals of lower intensity. youtube.com
Predicted ¹H NMR Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Amide N-H | 7.5 - 8.5 | Broad Singlet |
| Aromatic H (ortho to NH) | 7.2 - 7.4 | Doublet |
| Aromatic H (meta to NH) | 7.0 - 7.2 | Doublet |
| CH (propanamide) | 3.2 - 3.6 | Quartet |
| N-CH₂ (propyl) | 2.4 - 2.8 | Triplet |
| Ring-CH₃ | 2.2 - 2.4 | Singlet |
| CH₂ (propyl) | 1.4 - 1.7 | Sextet |
| CH₃ (propanamide) | 1.2 - 1.5 | Doublet |
| CH₃ (propyl) | 0.8 - 1.0 | Triplet |
Predicted ¹³C NMR Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 172 - 176 |
| Aromatic C (C-N) | 136 - 140 |
| Aromatic C (C-CH₃) | 132 - 136 |
| Aromatic CH | 128 - 130 |
| Aromatic CH | 118 - 122 |
| CH (propanamide) | 58 - 62 |
| N-CH₂ (propyl) | 50 - 54 |
| Ring-CH₃ | 20 - 22 |
| CH₂ (propyl) | 22 - 26 |
| CH₃ (propanamide) | 18 - 22 |
| CH₃ (propyl) | 10 - 13 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. nih.gov For this compound (C₁₃H₂₀N₂O), the exact molecular weight is 220.31 g/mol . arxiv.org In electron ionization mass spectrometry (EI-MS), the molecule is expected to form a molecular ion (M•+) at m/z 220.
The fragmentation of the molecular ion is predictable and provides valuable structural information. spectroscopyonline.com Cleavage of bonds adjacent to the heteroatoms (nitrogen and oxygen) is typically favored. The most characteristic fragmentation pathways for this molecule would involve alpha-cleavage at the nitrogen atoms of the propylamino group and cleavage of the amide bond.
A prominent fragment is expected from the cleavage of the C-C bond between the carbonyl group and the chiral carbon, leading to the formation of the p-toluidide cation. Another significant fragmentation pathway is the alpha-cleavage adjacent to the secondary amine, which would result in the loss of an ethyl radical to form a stable iminium ion. The fragmentation of the related compound prilocaine (B1678100) often yields a characteristic ion at m/z 86, corresponding to the [CH₃-CH-NH-CH₂-CH₂-CH₃]⁺ fragment, and a similar ion would be expected for this compound. specac.com
Predicted Key Mass Fragments for this compound
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
| 220 | [C₁₃H₂₀N₂O]⁺ | Molecular Ion (M•+) |
| 191 | [M - C₂H₅]⁺ | Alpha-cleavage at propyl group, loss of ethyl radical |
| 149 | [CH₃-C₆H₄-NH-C=O]⁺ | Cleavage of C-N bond in the amide linkage |
| 107 | [CH₃-C₆H₄-NH₂]⁺ | Cleavage of the amide bond with H-transfer |
| 106 | [CH₃-C₆H₄-N]⁺ | Cleavage of the amide bond |
| 86 | [CH(CH₃)-NH-CH₂CH₂CH₃]⁺ | Alpha-cleavage at the amide C-C bond |
| 72 | [NH-CH₂CH₂CH₃]⁺ | Fragmentation of the propylamino side chain |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. spectroscopyonline.com The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key functional groups. The secondary amide group gives rise to a strong C=O (Amide I) stretching band around 1650-1680 cm⁻¹ and an N-H stretching vibration typically around 3300 cm⁻¹. docbrown.infodocbrown.info The aromatic p-tolyl group will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the propyl and methyl groups will be observed in the 2850-2960 cm⁻¹ range. acs.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.comresearchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would prominently feature the symmetric breathing modes of the aromatic ring, typically seen as sharp bands in the 1000-1600 cm⁻¹ region. The C=O stretch of the amide is also Raman active. specac.commsu.edu While less intense than in IR, the aliphatic and aromatic C-H stretching vibrations would also be observable.
Characteristic Vibrational Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Secondary Amide | N-H Stretch | 3300 - 3350 (Broad) | 3300 - 3350 (Weak) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 (Strong) | 2850 - 2960 (Medium) |
| Amide C=O | C=O Stretch (Amide I) | 1650 - 1680 (Strong) | 1650 - 1680 (Medium) |
| Aromatic Ring | C=C Stretch | 1600, 1510 (Medium-Strong) | 1600, 1000 (Strong, Sharp) |
| Amide | N-H Bend (Amide II) | 1530 - 1570 (Medium) | Weak or Inactive |
| Aliphatic C-H | C-H Bend | 1375 - 1465 (Medium) | 1375 - 1465 (Medium) |
| Aromatic C-H | C-H Out-of-Plane Bend | 800 - 840 (Strong) | Weak or Inactive |
Chromatographic Methods for Separation and Quantification in Complex Mixtures
Chromatographic techniques are essential for separating this compound from its parent compound, prilocaine, and other impurities, as well as for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of prilocaine and its related compounds in pharmaceutical quality control. libretexts.org Reversed-phase HPLC (RP-HPLC) is typically employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.
A validated USP method for a cream formulation containing prilocaine specifies a C18 column (L1 packing) for the separation of prilocaine from Prilocaine Related Compound B. researchgate.net In this method, a gradient elution with a mobile phase consisting of acetonitrile (B52724) and a potassium phosphate (B84403) buffer (pH 7.2) is used, with the column maintained at 40 °C. Under these conditions, this compound has a relative retention time of approximately 1.09 (relative to prilocaine at 1.00). researchgate.net Another reported method uses an isocratic mobile phase of acetonitrile and aqueous diethylamine (B46881) (pH 6.8) with UV detection at 225 nm, which is suitable for detecting the aromatic chromophore in the molecule. nih.gov Due to the presence of the aromatic ring, UV detection is a simple and robust detection method. For higher sensitivity and specificity, especially in complex biological matrices, HPLC coupled with mass spectrometry (LC-MS/MS) can be employed. specac.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the separation and identification of impurities. msu.edudocbrown.info For a compound to be suitable for GC analysis, it must be thermally stable and sufficiently volatile. Given that the related compound prilocaine can be analyzed by GC-MS directly without derivatization, it is likely that this compound can also be analyzed directly. docbrown.info A typical method would use a low-polarity capillary column, such as one coated with 5% phenyl polysiloxane (e.g., HP-5MS).
However, the presence of the secondary amine and amide groups imparts polarity to the molecule, which can sometimes lead to poor peak shape and column adsorption. To overcome these issues and improve chromatographic performance, derivatization can be employed to create more volatile and less polar derivatives. A common strategy for compounds containing N-H functional groups is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. The resulting derivatives are more volatile and can be readily analyzed by GC-MS, providing excellent separation and mass spectral data for unambiguous identification.
Crystallography for Solid-State Structure Determination (if applicable for research)
X-ray Diffraction (XRD) for Crystal Structure Analysis
X-ray diffraction is a primary technique for elucidating the detailed atomic and molecular structure of a crystalline material. ksu.edu.sa The fundamental principle of XRD lies in the interaction of X-rays with the electron clouds of atoms in a crystal lattice. When a beam of monochromatic X-rays is directed at a crystal, the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with one another, resulting in a unique diffraction pattern of constructive and destructive interference.
The analysis of this diffraction pattern allows for the determination of the crystal's unit cell dimensions—the basic repeating structural unit of the crystal—and the arrangement of atoms within that unit cell. For a compound like this compound, a single-crystal XRD study would yield precise coordinates of each atom (carbon, nitrogen, oxygen, and hydrogen), defining its molecular geometry. This information is critical for:
Conformational Analysis: Determining the spatial orientation of the propylamino and propionyl groups relative to the toluidine ring.
Intermolecular Interactions: Identifying and characterizing hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal lattice. These interactions can influence physical properties such as melting point, solubility, and stability.
Polymorphism Screening: Identifying different crystalline forms (polymorphs) of the same compound. Polymorphs can exhibit distinct physical and pharmacological properties.
Powder X-ray diffraction (PXRD) is another application of this technique, often used for sample identification, quality control, and the analysis of polycrystalline materials. ksu.edu.sa While not providing the same level of structural detail as single-crystal XRD, PXRD generates a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase.
Hypothetical Crystal Data Table for this compound
While a specific study is not available, a hypothetical data table illustrates the type of information obtained from a single-crystal XRD analysis.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1280 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.14 |
| R-factor | < 0.05 |
This table is for illustrative purposes only and does not represent actual experimental data.
Electrochemical Methods for Redox Behavior Studies
Electrochemical methods are highly sensitive and versatile analytical techniques used to investigate the redox (reduction-oxidation) properties of electroactive compounds. researchgate.net These methods can provide valuable insights into the electron transfer mechanisms and can be adapted for the quantitative analysis of a substance. For a molecule like this compound, which contains potentially oxidizable or reducible functional groups (such as the amino groups and the aromatic ring), electrochemical studies can be particularly informative.
Voltammetric techniques are a major class of electrochemical methods where the current is measured as a function of the applied potential at a working electrode. diva-portal.org The resulting plot, a voltammogram, provides characteristic information about the analyte's redox behavior.
A closely related isomer, prilocaine (2-(propylamino)-o-propionotoluidide), has been shown to be determinable by differential pulse polarography (DPP) after nitrosation, indicating the electrochemical activity of the core structure. cuni.cz It is therefore highly probable that this compound also exhibits electrochemical activity.
Common voltammetric techniques that could be applied to study this compound include:
Cyclic Voltammetry (CV): This is a powerful technique for probing the mechanisms of redox reactions. mdpi.com By cycling the potential and observing the resulting current, one can determine the reversibility of electron transfer processes, the stability of reaction intermediates, and the formal reduction potentials.
Differential Pulse Voltammetry (DPV): DPV is a highly sensitive technique often used for trace analysis. mdpi.com It offers improved resolution and lower detection limits compared to some other voltammetric methods.
Square Wave Voltammetry (SWV): SWV is another sensitive pulse voltammetric technique known for its speed and ability to minimize background currents. nih.gov
The electrochemical behavior of organic molecules is often pH-dependent, especially when proton transfer is coupled with electron transfer. nih.gov For this compound, the secondary amine and the amide group can participate in protonation/deprotonation equilibria, which would influence the observed redox potentials. Studies on other organic molecules have shown that the peak potential can shift with varying pH, providing information on the number of protons involved in the electrode reaction. nih.gov
Illustrative Electrochemical Data Table
The following table presents hypothetical data that could be obtained from a cyclic voltammetry study of this compound in an aqueous buffer solution at a glassy carbon electrode.
| Parameter | Hypothetical Value |
| Scan Rate (mV/s) | 100 |
| pH of Supporting Electrolyte | 7.4 (Phosphate Buffer) |
| Anodic Peak Potential (Epa) (V vs. Ag/AgCl) | +0.85 |
| Cathodic Peak Potential (Epc) (V vs. Ag/AgCl) | Not observed (Irreversible process) |
| Peak Current (Ipa) (µA) | Varies with concentration |
| Mechanism | Irreversible oxidation |
This table is for illustrative purposes only and does not represent actual experimental data.
The irreversible nature of the oxidation would suggest that the initial electron transfer is followed by a chemical reaction, leading to a product that is not reducible at the potentials scanned. This is a common feature in the electrochemistry of many complex organic molecules.
Potential Research Applications of 2 Propylamino P Propionotoluidide Non Clinical
As a Chemical Probe in in vitro or in silico Mechanistic Studies
While not extensively documented as a chemical probe, the potential for 2-(Propylamino)-p-propionotoluidide in this role is significant, particularly in toxicological and pharmacological research. Chemical probes are small molecules used to study biological systems, and the impurities of pharmaceutical compounds can sometimes be repurposed for such applications. uq.edu.au
Given its structural similarity to prilocaine (B1678100), a known sodium channel blocker, this compound could be employed in in vitro studies to investigate the structure-activity relationships of amide-type local anesthetics. nih.gov By comparing its effects on ion channels or other cellular targets to those of prilocaine and other isomers, researchers could elucidate the specific molecular features responsible for anesthetic activity and potential toxicity.
In the realm of in silico studies, this compound can serve as a valuable molecule for computational modeling. The development of in silico toxicology protocols often relies on a variety of chemical structures to build and validate predictive models for things like mutagenicity or carcinogenicity. nih.gov Including data on this specific isomer of prilocaine could enhance the accuracy of models designed to predict the toxic potential of new drug candidates with similar structural motifs.
Role as a Reference Compound in Analytical Method Development for Amide-Type Structures
The most established non-clinical application of this compound is its use as a reference compound in the development and validation of analytical methods. lgcstandards.comlgcstandards.comsigmaaldrich.com As a known impurity of prilocaine, its availability as a certified reference material is crucial for quality control in the pharmaceutical industry. nih.govlgcstandards.comlgcstandards.comsynzeal.com
Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate strict control over impurities in drug substances. ontosight.ai The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), is essential to detect and quantify these impurities. consensus.appresearchgate.net this compound is used to:
Develop Method Specificity: Ensuring the analytical method can distinguish between the active pharmaceutical ingredient (prilocaine) and its impurities.
Determine Method Sensitivity: Establishing the limit of detection (LOD) and limit of quantification (LOQ) for the impurity.
Validate Method Accuracy and Precision: Spiking drug samples with known amounts of the reference standard to confirm the method's reliability.
The availability of this compound as a standard facilitates the development of stability-indicating methods that can monitor the degradation of prilocaine over time and under various stress conditions. japsonline.com
Analytical Methods Utilizing Amide-Type Reference Standards
| Analytical Technique | Application | Reference |
| High-Performance Liquid Chromatography (HPLC) | Simultaneous determination of prilocaine and its impurities in pharmaceutical formulations. | consensus.appresearchgate.net |
| Gas Chromatography (GC) | Analysis of prilocaine and related compounds in biological and pharmaceutical samples. | japsonline.com |
| Multi-dimensional Liquid Chromatography with Mass Spectrometry | Identification of unknown impurity peaks in drug products. | waters.com |
Use in Organic Synthesis as a Precursor or Building Block for Novel Compounds
The structure of this compound, containing a reactive secondary amine and an amide linkage, makes it a potentially useful building block in organic synthesis. While specific examples of its use as a precursor are not widely reported, the synthesis of N-aryl propanamides and related derivatives is a common theme in medicinal chemistry for the development of new therapeutic agents. nih.govnih.govacs.org
The secondary amine group can be a site for further functionalization, allowing for the introduction of new substituents to explore structure-activity relationships. For instance, it could be acylated, alkylated, or used in coupling reactions to create a library of new compounds. The amide bond itself, while generally stable, can be cleaved under certain conditions, potentially allowing the phenylamide portion to be used as a removable protecting group in some synthetic strategies. rsc.orgrsc.org
Furthermore, the synthesis of various biologically active molecules, such as antiproliferative agents or immunomodulators, has involved the creation of complex N-aryl-propanamide structures. nih.govnih.govnih.gov this compound could serve as a scaffold or starting material in the exploration of new compounds with similar structural motifs.
Exploration in Materials Science Research for Self-Assembly or Supramolecular Chemistry
The field of materials science is increasingly interested in the self-assembly of small organic molecules to create novel materials with unique properties. The molecular structure of this compound possesses key features that are conducive to self-assembly and the formation of supramolecular structures. nih.goviupac.orgrsc.orghep.com.cnnih.gov These include:
Hydrogen Bonding: The secondary amine and the amide group can act as both hydrogen bond donors and acceptors, facilitating the formation of ordered networks. rsc.org
π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions, which are another significant driving force for self-assembly. iupac.org
Amphiphilicity: The combination of a hydrophobic aromatic ring and alkyl chain with a more polar amide group gives the molecule amphiphilic character, which can drive self-assembly in different solvents. researchgate.net
These non-covalent interactions can lead to the formation of well-ordered, one-dimensional nanostructures like fibers or tapes, or more complex two- and three-dimensional architectures. nih.govrsc.org The study of how molecules like this compound self-assemble could provide insights into the design of new "smart" materials, such as organogels, liquid crystals, or materials with tunable electronic or optical properties. iupac.orgrsc.org The specific substitution pattern on the aromatic ring and the nature of the amino and propionamide (B166681) groups would influence the geometry and stability of the resulting supramolecular assemblies. beilstein-journals.org
Future Research Directions and Open Questions for 2 Propylamino P Propionotoluidide
Development of Novel and Green Synthetic Routes
The current understanding of the synthesis of 2-(propylamino)-p-propionotoluidide is largely as a byproduct in the production of prilocaine (B1678100). ontosight.ai Future research should focus on the development of dedicated, efficient, and environmentally benign synthetic pathways. A significant area for exploration is the application of green chemistry principles to its synthesis. nih.govrsc.orgresearchgate.net This could involve the use of plant-based extracts or other biological materials for the synthesis of nanoparticles that can act as catalysts. rsc.orgresearchgate.net Research into solvent-free reaction conditions, microwave-assisted synthesis, or the use of biocatalysts could lead to more sustainable and atom-economical processes. The development of such green routes would not only be environmentally advantageous but could also provide higher yields and purity of the target compound, facilitating its further study.
Advanced Computational Modeling of its Interactions at the Atomic Level
The application of advanced computational modeling techniques offers a powerful tool to understand the molecular behavior of this compound at the atomic level. asee.orgjhuapl.edu Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide deep insights into its electronic structure, conformational flexibility, and potential interactions with biological macromolecules. jhuapl.edumdpi.comresearchgate.net
Future computational studies could focus on:
Receptor-Ligand Docking: Simulating the interaction of this compound with various biological targets, such as ion channels or enzymes, to predict its pharmacological profile.
Quantum Theory of Atoms in Molecules (QTAIM): Analyzing the nature of intramolecular and intermolecular bonds to understand its chemical reactivity and stability. mdpi.com
Modeling of Spectroscopic Properties: Predicting its NMR, IR, and UV-Vis spectra to aid in its experimental characterization. aip.org
These computational approaches can guide experimental work by prioritizing potential applications and providing a rational basis for the design of new derivatives. mdpi.com
Investigation of Novel Derivatives with Tailored Molecular Properties
The structural scaffold of this compound provides a versatile platform for the synthesis of novel derivatives with customized properties. mdpi.come-century.usdovepress.comnih.govrsc.org By systematically modifying different parts of the molecule, such as the propylamino group, the propionamide (B166681) side chain, or the aromatic ring, it may be possible to fine-tune its physicochemical and biological characteristics.
Future research in this area could explore:
Quaternary Ammonium Derivatives: Similar to studies on lidocaine, the synthesis of permanently charged quaternary derivatives could lead to compounds with altered membrane permeability and potentially selective activity on specific types of nerve fibers. dovepress.com
Bioisosteric Replacements: Replacing certain functional groups with bioisosteres could modulate the compound's metabolic stability, duration of action, and interaction with biological targets.
Introduction of Photoswitchable Moieties: Incorporating photoswitchable groups, such as azobenzenes, could lead to the development of photopharmacological agents whose activity can be controlled by light. mdpi.com
The systematic exploration of structure-activity relationships (SAR) among these new derivatives will be crucial for identifying compounds with desired therapeutic or research applications. mdpi.com
| Potential Derivative Type | Rationale for Investigation | Potential Application |
| Quaternary Ammonium Derivatives | Altered membrane permeability and charge. dovepress.com | Selective nerve fiber blockers. dovepress.com |
| Bioisosteric Replacements | Modulated metabolic stability and target interaction. | Compounds with improved pharmacokinetic profiles. |
| Photoswitchable Derivatives | Light-controlled biological activity. mdpi.com | Photopharmacology tools. mdpi.com |
Application in Emerging Research Areas (e.g., chemical biology tools, non-therapeutic applications)
Beyond potential therapeutic uses, this compound and its future derivatives could find applications in various emerging research areas. The field of chemical biology, which utilizes small molecules to study and manipulate biological systems, offers numerous possibilities. frontiersin.orgstanford.eduspringernature.com
Prospective non-therapeutic applications include:
Chemical Probes: Fluorescently labeled or biotinylated derivatives could be synthesized to serve as chemical probes for identifying and characterizing novel biological targets.
Tools for Studying Ion Channels: Given its structural similarity to local anesthetics that target ion channels, this compound could be used as a research tool to investigate the structure and function of these important membrane proteins. nih.govrsc.org
Components of Biosensors: The specific binding properties of this molecule or its derivatives could be harnessed in the development of novel biosensors for the detection of specific analytes.
The exploration of these applications could lead to the development of valuable research tools and contribute to a deeper understanding of complex biological processes.
Detailed Understanding of Isomeric Effects on Chemical Reactivity and Molecular Recognition
A key area of future research lies in the detailed investigation of the isomeric effects on the chemical and biological properties of this compound. As a para-isomer of prilocaine (an ortho-isomer), its distinct spatial arrangement of the methyl group on the aromatic ring is expected to have a significant impact on its behavior. wikipedia.orgbeilstein-archives.orgulisboa.ptstackexchange.comnih.gov
Future studies should aim to:
Compare Receptor Binding Affinities: Directly compare the binding affinities of the ortho- and para-isomers to relevant biological targets to quantify the impact of the methyl group's position.
Investigate Metabolic Pathways: Analyze the differences in metabolic pathways and the formation of metabolites between the two isomers. For example, the metabolism of prilocaine to o-toluidine (B26562) is a known issue, and it would be important to determine if the para-isomer is metabolized to p-toluidine (B81030) and the implications thereof. wikipedia.org
Analyze Physicochemical Properties: Systematically compare the pKa, lipophilicity, and other physicochemical properties of the isomers to understand how these differences influence their absorption, distribution, metabolism, and excretion (ADME) profiles.
A thorough understanding of these isomeric effects will be critical for any potential development of this compound for specific applications and will provide valuable insights into the principles of molecular recognition.
Q & A
(Basic) What analytical methods are validated for quantifying 2-(Propylamino)-p-propionotoluidide and its related impurities in pharmaceutical-grade samples?
Answer:
The USP monograph specifies reversed-phase HPLC with UV detection (e.g., 220 nm) for purity assessment, using reference standards for this compound and its related compounds (e.g., o-toluidine hydrochloride, articaine acid hydrochloride) . Key parameters include:
- Column : C18, 5 µm, 250 × 4.6 mm.
- Mobile phase : Gradient of acetonitrile and phosphate buffer (pH 3.0).
- Validation : Linearity (98–102% recovery), precision (RSD <2%), and LOD/LOQ for impurities (≤0.1%).
Researchers must confirm the absence of chiral impurities (e.g., stereoisomers) via chiral HPLC or polarimetry, as racemization may occur during synthesis .
(Advanced) How can researchers resolve contradictions in reported metabolic stability data for this compound across in vitro and in vivo models?
Answer:
Discrepancies often arise from differences in:
- Enzyme sources : Human liver microsomes vs. animal-derived CYP450 isoforms (e.g., species-specific metabolic pathways) .
- Experimental conditions : pH, temperature, and cofactor concentrations (e.g., NADPH stability).
To address this, standardize protocols using:- LC-MS/MS for metabolite identification (e.g., hydroxylated or dealkylated derivatives) .
- Cross-species validation : Compare metabolic profiles in rat, dog, and human hepatocytes.
- Statistical modeling : Apply multivariate analysis to isolate confounding variables (e.g., batch effects in enzyme activity) .
(Basic) What synthetic routes are recommended for high-yield preparation of this compound while minimizing byproducts?
Answer:
The USP-recommended synthesis involves:
Acylation : React o-toluidine with propionyl chloride in anhydrous dichloromethane (yield: 85–90%).
Alkylation : Introduce propylamine via nucleophilic substitution (70–75°C, 12 hrs), followed by crystallization from ethanol .
Critical quality controls:
- Intermediate monitoring : TLC or FTIR to detect unreacted o-toluidine (threshold: <0.5%).
- Byproduct mitigation : Use scavengers (e.g., molecular sieves) to absorb excess propionyl chloride .
(Advanced) How should researchers design experiments to evaluate the chiral stability of this compound under varying pH and temperature conditions?
Answer:
A robust design includes:
- Factors : pH (2–10), temperature (25–60°C), and incubation time (0–72 hrs).
- Response variables : Enantiomeric excess (EE) measured via chiral HPLC (Chiralpak AD-H column) and degradation kinetics .
- DoE (Design of Experiments) : Use a central composite design to model interactions between variables.
- Accelerated stability testing : Apply Arrhenius equations to predict racemization rates under storage conditions .
(Basic) What spectroscopic techniques are most reliable for structural elucidation of this compound?
Answer:
- NMR : ¹H NMR (δ 1.2–1.4 ppm for propyl CH3; δ 7.2–7.5 ppm for aromatic protons) and ¹³C NMR for carbonyl (C=O) confirmation .
- FTIR : Peaks at 1650 cm⁻¹ (amide I band) and 3300 cm⁻¹ (N-H stretch).
- Mass spectrometry : ESI-MS ([M+H]+ at m/z 221.3) with fragmentation patterns matching propylamine loss .
(Advanced) How can researchers optimize the formulation of this compound to enhance solubility without compromising stability?
Answer:
Employ a Quality by Design (QbD) approach:
- Excipient screening : Test cyclodextrins, PEGs, or lipid-based carriers via phase solubility studies.
- Stability-indicating assays : Monitor degradation under stress conditions (e.g., oxidation, hydrolysis) using HPLC-UV .
- Multivariate analysis : Correlate solubility enhancements (e.g., via Hansen solubility parameters) with excipient compatibility .
(Basic) What are the critical parameters for validating a dissolution test method for this compound in solid dosage forms?
Answer:
- Apparatus : USP Apparatus II (paddle, 50 rpm).
- Medium : Phosphate buffer (pH 6.8) with 0.1% SDS to mimic sink conditions.
- Sampling : Filter through 0.45 µm nylon membranes and analyze via HPLC at 220 nm .
- Validation : Meet ICH Q2(R1) criteria for accuracy (±5% of reference standard), precision (RSD <2%), and robustness (pH ±0.2) .
(Advanced) What strategies mitigate batch-to-batch variability in the synthesis of this compound?
Answer:
- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress.
- Design Space Optimization : Use response surface methodology to define acceptable ranges for temperature, stoichiometry, and mixing speed .
- Root-cause analysis : Apply fishbone diagrams to trace variability to raw material purity (e.g., propylamine grade) or crystallization kinetics .
(Basic) How should researchers formulate PICOT-compliant questions for preclinical studies on this compound?
Answer:
Follow the PICOT framework :
- Population : Rodent models (e.g., Sprague-Dawley rats).
- Intervention : Dose escalation (e.g., 10–100 mg/kg).
- Comparison : Vehicle control vs. active comparator (e.g., lidocaine).
- Outcome : Plasma half-life (t½) or CNS penetration.
- Time : Acute (24 hrs) vs. chronic (28-day) exposure.
Example: "In Sprague-Dawley rats (P), does oral administration of this compound (I) compared to lidocaine (C) alter plasma t½ (O) over 24 hrs (T)?"
(Advanced) What computational methods predict the binding affinity of this compound to sodium ion channels?
Answer:
- Molecular docking : Use AutoDock Vina with Nav1.7 channel structures (PDB ID: 6J8E).
- MD simulations : Analyze binding stability (RMSD <2 Å) and interaction energies (e.g., hydrogen bonds with Tyr-362) .
- QSAR models : Corrogate Hammett constants or logP values with IC50 data from patch-clamp assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
